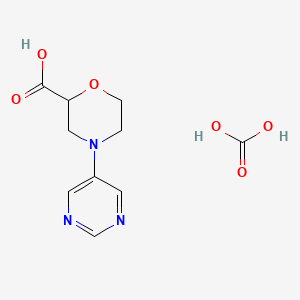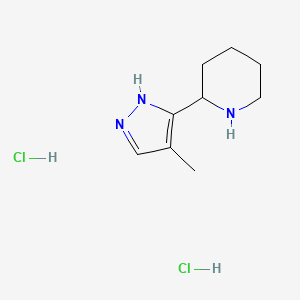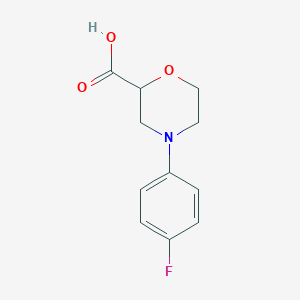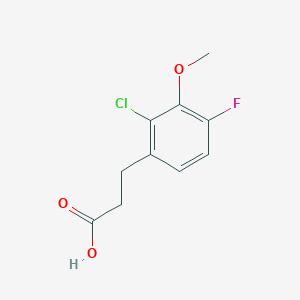
Ácido Fmoc-2-aminoheptanoico
Descripción general
Descripción
Fmoc-2-aminoheptanoic acid, also known as 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid, is a compound with the molecular formula C22H25NO4 . It has a molecular weight of 367.44 g/mol . The compound is used for research and development purposes .
Synthesis Analysis
Fmoc-2-aminoheptanoic acid can be synthesized using Fmoc-based peptide synthesis . This method involves multiple steps: deprotection of the N-terminal of the growing peptide chain, activation of the incoming amino acid C-terminal by a coupling agent, and coupling of the C-terminal of the incoming amino acid chain with the N-terminal of the growing peptide chain . The process can be automated and performed in high-throughput using peptide synthesizers .
Molecular Structure Analysis
The InChI code for Fmoc-2-aminoheptanoic acid is 1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) . The Canonical SMILES is CCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 .
Physical And Chemical Properties Analysis
Fmoc-2-aminoheptanoic acid has a molecular weight of 367.44 g/mol . Other physical and chemical properties like boiling point, melting point, flash point, and density are not specified in the retrieved sources .
Aplicaciones Científicas De Investigación
Ácido Fmoc-2-aminoheptanoico: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica: El ácido Fmoc-2-aminoheptanoico es un derivado de los aminoácidos que está modificado con el grupo 9-fluorenilmetil-oxocarbonilo (Fmoc). Esta modificación confiere propiedades únicas al aminoácido, lo que lo hace valioso para diversas aplicaciones de investigación científica. A continuación, se presentan algunas de las aplicaciones únicas basadas en la información disponible:
Síntesis de Péptidos
El ácido Fmoc-2-aminoheptanoico se utiliza comúnmente en la síntesis de péptidos en fase sólida (SPPS). El grupo Fmoc protege el grupo amino durante el proceso de síntesis, lo que permite la adición secuencial de aminoácidos sin reacciones secundarias no deseadas .
Ingeniería de Tejidos
Las propiedades de autoensamblaje de los aminoácidos Fmoc los hacen adecuados para crear matrices que favorecen la dispersión, migración y proliferación celular. Estas matrices se utilizan ampliamente en la ingeniería de tejidos y la regeneración de órganos .
Formación de Hidrogel
Los aminoácidos funcionalizados con Fmoc, incluido el ácido Fmoc-2-aminoheptanoico, se pueden utilizar para construir hidrogeles. Estos hidrogeles tienen una amplia gama de aplicaciones, desde sistemas de administración de fármacos hasta materiales de andamiaje para tejidos biológicos .
Materiales Bioinspirados
La hidrofobicidad y aromaticidad inherentes del grupo Fmoc promueven la asociación de bloques de construcción, lo que hace que los aminoácidos modificados con Fmoc y los péptidos cortos sean ideales para crear materiales bioinspirados con características de autoensamblaje .
Matrices de Cultivo Celular
Debido a su biocompatibilidad y capacidad para formar fuerzas intermoleculares débiles, los aminoácidos Fmoc pueden formar matrices que son propicias para el cultivo celular, lo que ayuda en diversas aplicaciones de investigación biológica y médica .
Protección Quimeselectiva
El ácido Fmoc-2-aminoheptanoico se puede utilizar para la protección quimioselectiva de aminas y aminoácidos en medios acuosos en condiciones suaves y sin catalizador. Esto lo convierte en una opción ecológica para proteger grupos funcionales en síntesis orgánica compleja .
Safety and Hazards
Direcciones Futuras
Fmoc-2-aminoheptanoic acid, like other Fmoc-modified peptides, has potential for various applications in biomedical science, including basic biology studies of epitope immunogenicity, protein–protein interactions, and substrate specificity of enzymes . The development of DNA-encoded chemical libraries (DECLs) of peptides using Fmoc chemistry is a promising future direction .
Mecanismo De Acción
Target of Action
Fmoc-2-aminoheptanoic acid, also known as Fmoc-7-Ahp-OH, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-2-aminoheptanoic acid plays a crucial role in the biochemical pathway of peptide synthesis. It is used in the solid-phase peptide synthesis (SPPS) method, where it protects the N-terminus amine during the synthesis process . This protection allows for the sequential addition of amino acids without unwanted side reactions .
Pharmacokinetics
Its stability, reactivity, and solubility in various solvents are critical factors that influence its behavior during peptide synthesis .
Result of Action
The primary result of Fmoc-2-aminoheptanoic acid’s action is the successful protection of the amine group during peptide synthesis . This protection allows for the sequential addition of amino acids to form a peptide chain . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .
Action Environment
The action of Fmoc-2-aminoheptanoic acid is influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the Fmoc group and its ability to protect the amine group . Additionally, the type and concentration of the base used for Fmoc removal can influence the efficiency of the deprotection process .
Propiedades
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEDZIUESKRBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1390288.png)
![7-Piperidin-3-yl-2-trifluoromethyl-[1,2,4]-triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1390289.png)


![5-Piperidin-4-yl-7-trifluoromethyl-imidazo[1,2-a]-pyrimidine dihydrochloride](/img/structure/B1390295.png)


![Pyrrolidine-3-carboxylic acid [2-(3-methyl-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1390299.png)
![N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-benzamidedihydrochloride](/img/structure/B1390300.png)
![Methyl-(7-methyl-2-pyrrolidin-3-yl-5,6,7,8-tetrahydro-pyrido[3,4-d]pyrimidin-4-yl)-amine hydrochloride](/img/structure/B1390301.png)
![3-[(3S,4R)-4-(4-Fluoro-phenyl)-pyrrolidin-3-YL]-1H-pyrazole dihydrochloride](/img/structure/B1390303.png)
